Spectroscopic Data of Phenyl Isopropyl Sulfone: A Technical Guide for Researchers
Spectroscopic Data of Phenyl Isopropyl Sulfone: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Phenyl isopropyl sulfone, a compound of interest in organic synthesis and drug development.[1] As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the experimental causality and data interpretation, empowering researchers in their analytical endeavors.
Introduction to Phenyl Isopropyl Sulfone and its Spectroscopic Characterization
Phenyl isopropyl sulfone belongs to the sulfone class of organic compounds, characterized by a sulfonyl functional group attached to two carbon atoms. The structural elucidation and purity assessment of such molecules are paramount in research and development. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad to achieve this. This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting these spectra for Phenyl isopropyl sulfone.
Below is a diagram illustrating the molecular structure of Phenyl isopropyl sulfone.
Caption: Molecular structure of Phenyl isopropyl sulfone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For Phenyl isopropyl sulfone, both ¹H and ¹³C NMR are crucial for structural confirmation.
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Weigh approximately 40-50 mg of the solid Phenyl isopropyl sulfone sample into a clean vial.[2]
-
Add approximately 1.5 mL of deuterated chloroform (CDCl₃) to the vial.[2]
-
Ensure the sample is fully dissolved to form a homogeneous solution.[2]
-
Transfer the solution into a clean NMR tube using a Pasteur pipette to a height of about one-third to one-half of the tube.[2]
-
Cap the NMR tube and place it in the sample rack for analysis.[2]
Instrument Parameters (¹H and ¹³C NMR):
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good resolution.[3]
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[4]
-
Temperature: Room temperature (approximately 24 ± 1 °C).[3]
The following diagram outlines the general workflow for NMR analysis.
Caption: Workflow for NMR sample preparation and analysis.
Predicted ¹H NMR Spectral Data
Based on the analysis of structurally similar compounds like methyl phenyl sulfone and general principles of NMR spectroscopy, the following ¹H NMR spectrum is predicted for Phenyl isopropyl sulfone.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J (Hz) |
| ~7.9-8.0 | Multiplet | 2H | Aromatic (ortho-protons) | - |
| ~7.5-7.7 | Multiplet | 3H | Aromatic (meta- and para-protons) | - |
| ~3.2-3.4 | Septet | 1H | CH (isopropyl) | ~7.0 |
| ~1.3 | Doublet | 6H | CH₃ (isopropyl) | ~7.0 |
Interpretation of Predicted ¹H NMR Spectrum:
-
The aromatic protons are expected to appear in the downfield region (7.5-8.0 ppm) due to the deshielding effect of the benzene ring and the electron-withdrawing sulfonyl group. The ortho-protons are anticipated to be the most deshielded.
-
The methine proton (CH) of the isopropyl group is expected to be a septet due to coupling with the six equivalent methyl protons.
-
The six methyl protons (CH₃) of the isopropyl group are expected to be a doublet due to coupling with the single methine proton.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectral data for Phenyl isopropyl sulfone, with reference to data for methyl phenyl sulfone, is presented below.[5]
| Chemical Shift (δ, ppm) | Assignment |
| ~138-140 | Aromatic (C-SO₂) |
| ~133-135 | Aromatic (para-C) |
| ~129-130 | Aromatic (meta-C) |
| ~127-128 | Aromatic (ortho-C) |
| ~55-60 | CH (isopropyl) |
| ~15-17 | CH₃ (isopropyl) |
Interpretation of Predicted ¹³C NMR Spectrum:
-
The carbon atom directly attached to the sulfonyl group is expected to be the most downfield of the aromatic signals.
-
The other aromatic carbons will appear in the typical aromatic region (120-140 ppm).
-
The methine carbon of the isopropyl group will be more downfield than the methyl carbons due to its proximity to the electron-withdrawing sulfonyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The sulfonyl group in Phenyl isopropyl sulfone has characteristic absorption bands.
Experimental Protocol for IR Analysis
Sample Preparation (Nujol Mull):
-
Grind a small amount of the solid Phenyl isopropyl sulfone sample to a fine powder using an agate mortar and pestle.[6][7]
-
Add a few drops of Nujol (mineral oil) to the powdered sample.[6][7]
-
Mix the sample and Nujol thoroughly to create a uniform paste or mull.[6][7]
-
Transfer a small amount of the mull onto a potassium bromide (KBr) plate.[8]
-
Place a second KBr plate on top and gently press to form a thin, even film.[8]
-
Mount the plates in the sample holder of the IR spectrometer for analysis.
Caption: Workflow for IR sample preparation (Nujol Mull).
Predicted IR Spectral Data
The following table summarizes the predicted characteristic IR absorption bands for Phenyl isopropyl sulfone.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2960 | Medium | Aliphatic C-H stretch (asymmetric) |
| ~2870-2850 | Medium | Aliphatic C-H stretch (symmetric) |
| ~1475 | Medium | Aromatic C=C stretch |
| ~1325-1300 | Strong | Asymmetric SO₂ stretch |
| ~1160-1120 | Strong | Symmetric SO₂ stretch |
| ~750-700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Interpretation of Predicted IR Spectrum:
-
The strong absorption bands in the regions of 1325-1300 cm⁻¹ and 1160-1120 cm⁻¹ are highly characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, respectively.[9]
-
The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of both the phenyl and isopropyl groups.
-
The C-H out-of-plane bending vibrations in the fingerprint region can provide further confirmation of the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Experimental Protocol for MS Analysis
Sample Introduction and Ionization:
-
Prepare a dilute solution of Phenyl isopropyl sulfone in a suitable volatile solvent (e.g., acetonitrile).[10]
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Utilize Electron Ionization (EI) at 70 eV as the ionization method to induce fragmentation.[11]
Mass Analyzer Parameters:
-
Mass Range: Scan a mass-to-charge (m/z) range that encompasses the expected molecular weight of Phenyl isopropyl sulfone (184.26 g/mol ), for instance, m/z 40-300.[11]
-
Scan Mode: Full scan mode to detect all fragment ions.[11]
Predicted Mass Spectrum and Fragmentation Pattern
The predicted mass spectrum of Phenyl isopropyl sulfone would show a molecular ion peak and several characteristic fragment ions.
| m/z | Predicted Fragment Ion |
| 184 | [M]⁺ (Molecular Ion) |
| 141 | [M - C₃H₇]⁺ |
| 77 | [C₆H₅]⁺ |
| 43 | [C₃H₇]⁺ |
Interpretation of Predicted Mass Spectrum:
-
The molecular ion peak at m/z 184 would confirm the molecular weight of Phenyl isopropyl sulfone.
-
A significant fragment at m/z 141 would result from the loss of the isopropyl radical ([C₃H₇]•). This is a common fragmentation pathway for sulfones.
-
The presence of a peak at m/z 77 is characteristic of the phenyl cation ([C₆H₅]⁺).
-
A peak at m/z 43 would correspond to the isopropyl cation ([C₃H₇]⁺).
The following diagram illustrates the predicted primary fragmentation pathway.
Sources
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- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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